molecular formula C19H24N2O3S B5720468 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide CAS No. 25200-26-4

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide

Cat. No. B5720468
CAS RN: 25200-26-4
M. Wt: 360.5 g/mol
InChI Key: ZPGYWZHPIGXUNA-UHFFFAOYSA-N
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Description

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ABT-702 is a potent inhibitor of the enzyme adenosine kinase, which plays a crucial role in the regulation of adenosine levels in the body.

Mechanism of Action

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide is a potent inhibitor of adenosine kinase, which is an enzyme that plays a crucial role in the regulation of adenosine levels in the body. Adenosine is a signaling molecule that is involved in a variety of physiological processes, including the regulation of inflammation, immune function, and neurotransmission. By inhibiting adenosine kinase, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide increases the levels of adenosine in the body, which can have a variety of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide are complex and depend on the specific context in which it is used. In general, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has been shown to increase the levels of adenosine in the body, which can have a variety of effects on cellular signaling pathways. Adenosine is known to have anti-inflammatory effects, and N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, adenosine is involved in the regulation of immune function, and N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has been shown to modulate immune responses in animal models of autoimmune disease.

Advantages and Limitations for Lab Experiments

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its potential therapeutic applications. However, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide also has some limitations. It has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental contexts. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide. One area of research is the development of more potent and selective inhibitors of adenosine kinase. Another area of research is the investigation of the potential therapeutic applications of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide in a variety of diseases, including cancer, inflammation, and neurological disorders. Finally, there is a need for further research on the biochemical and physiological effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide, including its effects on cellular signaling pathways and immune function.

Synthesis Methods

The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide involves a multi-step process that starts with the reaction of 4-tert-butylbenzoyl chloride with 2-(4-aminosulfonylphenyl)ethylamine in the presence of a base. This reaction results in the formation of the intermediate 4-tert-butyl-N-[2-(4-aminosulfonylphenyl)ethyl]benzamide, which is then reacted with thionyl chloride to yield the final product, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide.

Scientific Research Applications

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide has been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-19(2,3)16-8-6-15(7-9-16)18(22)21-13-12-14-4-10-17(11-5-14)25(20,23)24/h4-11H,12-13H2,1-3H3,(H,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGYWZHPIGXUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359736
Record name 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

CAS RN

25200-26-4
Record name 4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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